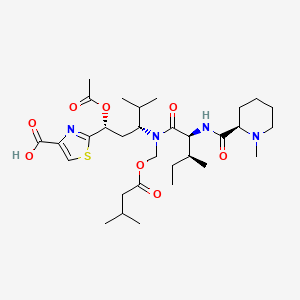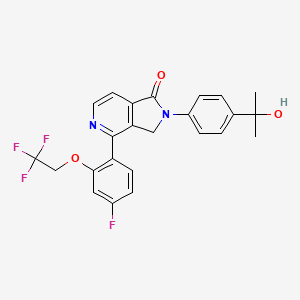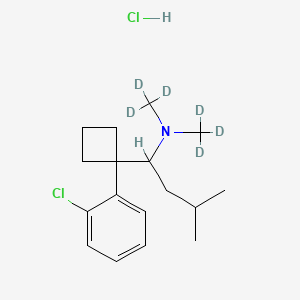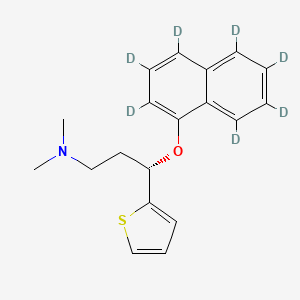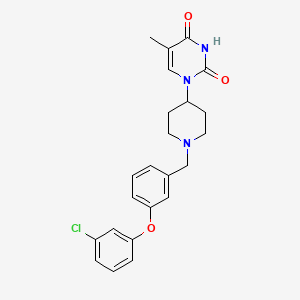
2-Biphenylyl sulfate-d5 (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Biphenylyl sulfate-d5 (potassium) is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylyl sulfate-d5 (potassium) typically involves the deuteration of biphenyl, followed by sulfonation and subsequent neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of deuterated reagents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Biphenylyl sulfate-d5 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The production process is optimized to ensure high yield and purity, making it suitable for various research applications.
化学反应分析
Types of Reactions
2-Biphenylyl sulfate-d5 (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the sulfate group into other functional groups.
Substitution: The biphenyl ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.
科学研究应用
2-Biphenylyl sulfate-d5 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Biphenylyl sulfate-d5 (potassium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The sulfate group can participate in various biochemical reactions, providing insights into enzyme activities and metabolic processes.
相似化合物的比较
Similar Compounds
2-Biphenylyl sulfate (potassium): The non-deuterated version of the compound, used in similar applications but with different isotopic properties.
Biphenyl-2-sulfonic acid: Another related compound with a sulfonic acid group instead of a sulfate group.
Deuterated biphenyl compounds: Various deuterated biphenyl derivatives used in research for their unique isotopic properties.
Uniqueness
2-Biphenylyl sulfate-d5 (potassium) is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability of the compound and alter its reaction kinetics, making it a valuable tool for studying complex chemical and biochemical processes.
属性
分子式 |
C12H9KO4S |
|---|---|
分子量 |
293.39 g/mol |
IUPAC 名称 |
potassium;[2-(2,3,4,5,6-pentadeuteriophenyl)phenyl] sulfate |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1/i1D,2D,3D,6D,7D; |
InChI 键 |
PTKQTFJBSPXPGV-ISWUXAKYSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2OS(=O)(=O)[O-])[2H])[2H].[K+] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




ethanone](/img/structure/B12413527.png)
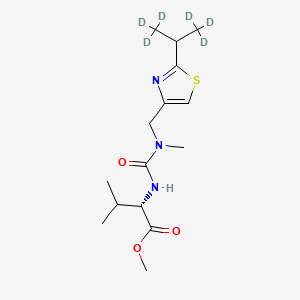
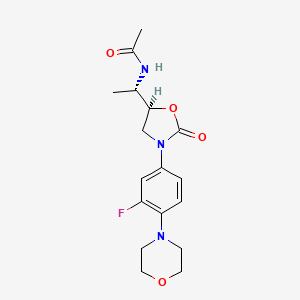

![2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12413556.png)
